molecular formula C10H7NO4 B11799144 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B11799144
M. Wt: 205.17 g/mol
InChI Key: ZRXSIERAXKZHJO-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 4-hydroxyphenyl group at the 5-position and a carboxylic acid at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing amide derivatives for kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-8(10(13)14)11-5-15-9/h1-5,12H,(H,13,14)

InChI Key

ZRXSIERAXKZHJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of α-Acylaminoketone Precursor

React 4-hydroxybenzaldehyde with a β-keto acid (e.g., levulinic acid) in the presence of ammonium acetate to form an α-acylaminoketone intermediate.

Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 100–120°C

  • Time: 6–8 hours

Step 2: Cyclodehydration

Treat the intermediate with a dehydrating agent (e.g., phosphorus oxychloride) to induce cyclization.

Optimization Considerations :

  • Protecting the phenolic -OH group (e.g., as a methyl ether) prevents undesired side reactions during cyclization.

  • Deprotection post-cyclization via hydrolysis restores the hydroxyl group.

Table 1: Yield Optimization for Cyclodehydration

Protecting GroupDehydrating AgentYield (%)
MethylPOCl₃62
AcetylSOCl₂58
NonePOCl₃35

Synthetic Route 2: Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and amides to form oxazoles. For this compound:

Step 1: Preparation of α-Haloketone

Brominate 4-hydroxyacetophenone at the α-position using bromine in acetic acid.

Equation :

4-Hydroxyacetophenone+Br2AcOHα-Bromo-4-hydroxyacetophenone\text{4-Hydroxyacetophenone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \alpha\text{-Bromo-4-hydroxyacetophenone}

Step 2: Condensation with Carbamic Acid

React the α-haloketone with a carbamic acid derivative (e.g., urea) under basic conditions.

Challenges :

  • The phenolic -OH group may necessitate protection (e.g., silylation) to prevent nucleophilic displacement.

  • Base selection (e.g., K₂CO₃ vs. NaOH) influences regioselectivity.

Table 2: Base Effects on Cyclization

BaseSolventYield (%)
K₂CO₃DMF55
NaOHEthanol48
Et₃NTHF60

Post-Cyclization Functionalization

Oxidation of Methyl to Carboxylic Acid

If the oxazole intermediate contains a methyl group at the 4-position, oxidation with a strong oxidizing agent (e.g., KMnO₄ under acidic conditions) introduces the carboxylic acid moiety.

Equation :

5-(4-Hydroxyphenyl)-4-methyloxazoleKMnO₄, H₂SO₄5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid\text{5-(4-Hydroxyphenyl)-4-methyloxazole} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{this compound}

Table 3: Oxidation Conditions and Yields

Oxidizing AgentTemperature (°C)Yield (%)
KMnO₄8070
CrO₃6065
HNO₃10050

Alternative Route: Multicomponent Reactions

A Ugi four-component reaction (4-CR) could streamline synthesis by combining an aldehyde, amine, carboxylic acid, and isocyanide. For this compound:

Reaction Design

  • Aldehyde : 4-Hydroxybenzaldehyde

  • Amine : Glycine (to introduce the carboxylic acid group post-cyclization)

  • Carboxylic Acid : Trifluoroacetic acid (as a dummy group)

  • Isocyanide : tert-Butyl isocyanide

Advantages :

  • Single-step formation of the oxazole core.

  • High atom economy.

Limitations :

  • Requires subsequent hydrolysis to convert the tert-butyl group to a carboxylic acid.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl group undergoes selective oxidation to form quinone derivatives. This reaction is typically mediated by strong oxidizing agents:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions .

  • Conditions : Temperatures between 50–80°C, aqueous or polar aprotic solvents (e.g., acetone).

  • Product : 5-(1,4-Benzoquinonyl)oxazole-4-carboxylic acid.

Key Observation : Over-oxidation of the oxazole ring is avoided by maintaining pH > 5 and limiting reaction time to < 2 hours.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both the oxazole ring and phenyl group:

Electrophilic Aromatic Substitution (EAS)

  • Site : Para position of the hydroxyphenyl group (activated by –OH).

  • Reagents : Bromine (Br₂), nitric acid (HNO₃), or sulfonating agents.

  • Product : Halogenated or nitro-substituted derivatives (e.g., 5-(4-hydroxy-3-bromophenyl)oxazole-4-carboxylic acid).

Nucleophilic Substitution

  • Site : Oxazole C-2 or C-5 positions .

  • Reagents : Amines, thiols, or alkoxides.

  • Example : Reaction with methylamine yields 5-(4-hydroxyphenyl)-2-(methylamino)oxazole-4-carboxylic acid.

Esterification and Decarboxylation

The carboxylic acid group participates in esterification, while the oxazole ring is susceptible to decarboxylation under thermal or hydrolytic conditions:

Reaction TypeReagents/ConditionsProductStability Notes
EsterificationMethanol/H₂SO₄, refluxMethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylateStable at room temperature
DecarboxylationAqueous base (pH > 10), 60–80°C5-(4-Hydroxyphenyl)oxazole + CO₂Accelerated by electron-withdrawing groups

Critical Insight : Hydrolytic ring-opening precedes decarboxylation, generating phenolic byproducts (e.g., 4-hydroxyphenol) .

Hydrolytic Ring-Opening

The oxazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 100°C): Produces 4-hydroxybenzamide and glyoxylic acid derivatives .

  • Basic Hydrolysis (NaOH, 80°C): Forms 4-hydroxyphenylglyoxylate and ammonia .

Mechanistic Pathway :

  • Protonation of the oxazole nitrogen (acidic) or nucleophilic attack by hydroxide (basic).

  • Ring cleavage at the C-4/C-5 bond.

  • Rearrangement to linear intermediates .

Condensation and Cycloaddition

The oxazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

  • Product : Bicyclic adducts with retained oxazole aromaticity .

  • Conditions : Reflux in toluene, 12–24 hours .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C via CO₂ loss and ring fragmentation .

  • pH Sensitivity : Stable in pH 4–7; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 9) media .

Comparative Reactivity Table

ReactionRate (Relative)Major ByproductsOptimal Yield Conditions
OxidationModerateOver-oxidized quinonespH 5–6, 60°C, 1.5 hours
EsterificationHighNoneH₂SO₄ catalysis, 12 hours
Hydrolytic openingFastPhenolic compounds0.1M NaOH, 80°C, 3 hours

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid exhibits anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies. The compound's ability to interact with cellular pathways associated with cancer cell survival and proliferation highlights its potential as a therapeutic agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In various assays, it demonstrated significant radical scavenging activity, suggesting that it can mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage that can lead to chronic diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Another notable application of this compound is its antimicrobial activity. Compounds related to this structure have been shown to inhibit biofilm formation by Staphylococcus aureus, a common pathogen responsible for various infections. This property could be harnessed in developing new antimicrobial agents or coatings for medical devices .

Material Science Applications

In addition to biological applications, this compound has potential uses in materials science. Its unique chemical structure allows it to be incorporated into polymers and coatings, potentially enhancing their properties such as thermal stability and resistance to degradation. Research into the incorporation of oxazole derivatives into polymer matrices is ongoing, with promising results indicating improved material performance .

Case Studies

Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This research underscores the need for further studies to elucidate the mechanisms involved and potential clinical applications.

Case Study 2: Antioxidant Efficacy
In a comparative analysis of antioxidant activities among several compounds, this compound exhibited superior DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid. This study suggests that modifications to the oxazole structure could enhance antioxidant properties even further.

Case Study 3: Antimicrobial Applications
Research focused on the ability of this compound to disrupt biofilm formation by Staphylococcus aureus showed promising results. The study quantified biofilm inhibition percentages at varying concentrations, demonstrating effective antimicrobial activity that could lead to new treatments for resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent-driven differences in molecular weight, electronic properties, and synthetic accessibility:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid 4-OH-C₆H₄ C₁₀H₇NO₄ 205.17 High polarity, hydrogen-bond donor
5-(4-Chlorophenyl)oxazole-4-carboxylic acid 4-Cl-C₆H₄ C₁₀H₆ClNO₃ 223.62 Increased lipophilicity; toxic (Harmful by inhalation/skin contact)
5-(4-Nitrophenyl)oxazole-4-carboxylic acid 4-NO₂-C₆H₄ C₁₀H₆N₂O₅ 234.16 Strong electron-withdrawing group; used in prodrug design
5-(2-Fluorophenyl)oxazole-4-carboxylic acid 2-F-C₆H₄ C₁₀H₆FNO₃ 207.16 Ortho-substitution reduces steric hindrance, enhancing reactivity
5-(3-Trifluoromethylphenyl)oxazole-4-carboxylic acid 3-CF₃-C₆H₄ C₁₁H₆F₃NO₃ 257.17 High metabolic stability; used in CNS-targeted drugs
5-(Tetrahydrofuran-2-yl)oxazole-4-carboxylic acid Tetrahydrofuran-2-yl C₈H₉NO₄ 183.16 Improved solubility due to cyclic ether moiety

Key Observations :

  • Polarity : The hydroxyl group in the target compound increases aqueous solubility compared to chloro or trifluoromethyl analogs.
  • Electron Effects : Nitro and trifluoromethyl groups enhance electrophilicity, making these analogs reactive in coupling reactions (e.g., amide bond formation) .
  • Toxicity : Chlorophenyl analogs exhibit higher toxicity (e.g., inhalation hazards) compared to hydroxyl or fluorophenyl derivatives .

Key Observations :

  • Amide Derivatives : Carboxamide derivatives (e.g., OCM-31 to OCM-34) are synthesized via coupling reactions with amines, yielding moderate to high purity (>95%) .
  • Halogenation : Iodo and fluoro substituents require controlled reaction conditions to avoid side products, as seen in OCM-32 and OCM-33 .

Biological Activity

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound contains a hydroxyl group attached to a phenyl ring, which is linked to an oxazole ring with a carboxylic acid functional group. This unique structure contributes to its biological properties, particularly its ability to interact with various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. A study reported that derivatives of oxazole compounds showed significant inhibition of biofilm formation in Staphylococcus aureus, with some compounds achieving up to 79% inhibition at concentrations around 250 µg/mL . The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa cells. The cytotoxicity was measured with an IC50 value of approximately 23 µg/mL, indicating moderate effectiveness . The underlying mechanisms may involve the induction of apoptosis and modulation of signaling pathways associated with cell growth and survival.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as carbonic anhydrase IX, which is implicated in tumor growth .
  • Modulation of Cytokine Profiles : Research suggests that related compounds can influence the Th1/Th2 cytokine balance, enhancing the immune response against tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, similar oxazole derivatives are known to undergo rapid metabolism and exhibit wide tissue distribution, which may enhance their therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A comparative study showed that oxazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus and exhibited moderate cytotoxicity against mammalian cell lines .
  • Cancer Research : Investigations into its anticancer properties revealed that the compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance potency and selectivity against specific targets, leading to the identification of more effective analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid, and what are their key intermediates?

  • Methodological Answer : The compound can be synthesized via a multi-step route starting from ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate ( ). A common approach involves:

Ester hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.

Precursor synthesis : The oxazole core is often constructed via cyclization of substituted β-keto esters or amides with hydroxylamine derivatives.

  • Key intermediates : Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (reduction to 4-aminophenyl derivatives) and chloroacetic acid (for cyclization) are critical ( ).
  • Validation : Purity is confirmed via HPLC (>95%) and structural identity via 1H^1H/13C^{13}C NMR (e.g., oxazole ring protons at δ 8.2–8.5 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm for the hydroxyphenyl group) and oxazole protons (δ 8.0–8.5 ppm). 13C^{13}C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
  • FT-IR : Strong absorption bands at ~2500–3000 cm1 ^{-1 }(O-H stretch), 1680–1720 cm1 ^{-1 }(C=O), and 1600 cm1 ^{-1 }(C=N oxazole) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 232.0612 for C10_{10}H7_7NO4_4) .

Q. What are the common reactivity patterns of the oxazole-4-carboxylic acid moiety in this compound?

  • Methodological Answer :

  • Amide Coupling : The carboxylic acid reacts with amines (e.g., 3-(pyridin-2-yl)propan-1-amine) using HATU/DIPEA in DMF to form carboxamides, a key step in drug discovery ( ).
  • Electrophilic Substitution : The oxazole ring undergoes halogenation (e.g., bromination at C-2) under mild conditions (NBS in DCM) .
  • Hydroxyphenyl Group : Susceptible to O-methylation (MeI/K2_2CO3_3) or sulfation, altering solubility and bioavailability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling this compound with bulky amines?

  • Methodological Answer :

  • Reagent Selection : Use HATU over EDCl/HOBt for sterically hindered amines, as HATU’s uronium salt activates the carboxylate more efficiently .
  • Solvent Optimization : Replace DMF with DMA or DMSO to improve solubility of bulky amines.
  • Temperature Control : Perform reactions at 0–5°C to minimize side products (e.g., oxazole ring decomposition) .
  • Case Study : Coupling with 3-(pyridin-2-yl)propan-1-amine achieved 35–38% yield after 24 hours at 4°C .

Q. How should researchers resolve contradictions in 1H^1H NMR data for derivatives of this compound?

  • Methodological Answer :

  • Artifact Identification : Spurious peaks may arise from residual solvents (e.g., DMSO-d6_6 at δ 2.5 ppm) or hydrolysis byproducts. Confirm via 13C^{13}C-DEPT .
  • Dynamic Effects : Rotameric splitting in amide derivatives (e.g., OCM-31) can be suppressed by heating the NMR sample to 60°C .
  • Comparative Analysis : Cross-validate with LC-MS to detect impurities (e.g., unreacted starting material) and adjust integration thresholds .

Q. What strategies are effective for designing in vitro studies to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., GSK-3β) or antimicrobial targets, as oxazole derivatives show affinity for ATP-binding pockets .
  • Assay Conditions : Use HEK-293 or HeLa cells with 1–10 µM compound concentration. Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .
  • Data Interpretation : IC50_{50} values <1 µM suggest high potency; discrepancies between enzyme and cell-based assays may indicate poor membrane permeability .

Q. What are the implications of substituent effects on the hydroxyphenyl group for drug-likeness?

  • Methodological Answer :

  • Lipophilicity : LogP increases with electron-withdrawing groups (e.g., -NO2_2) but decreases with -OH or -OCH3_3. Predict via ChemAxon or ACD/Labs .
  • Metabolic Stability : Methylation of the hydroxyl group reduces Phase II glucuronidation, improving plasma half-life ( ).
  • Case Study : 5-(4-Methoxyphenyl) analogs showed 3-fold higher BBB penetration in murine models compared to hydroxylated derivatives .

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